molecular formula C11H16Cl2O4 B14411534 2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 82045-66-7

2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B14411534
CAS No.: 82045-66-7
M. Wt: 283.14 g/mol
InChI Key: ZOVHKBNLHLVUMF-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆Cl₂O₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of cyclopropane carboxylate and contains both hydroxyl and dichloroethenyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with 2,3-dihydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dichloroethenyl group can be reduced to form a more saturated compound.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
  • 2-(Hydroxymethyl)-2-methyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid

Uniqueness

2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both hydroxyl and dichloroethenyl functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

82045-66-7

Molecular Formula

C11H16Cl2O4

Molecular Weight

283.14 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H16Cl2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3

InChI Key

ZOVHKBNLHLVUMF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OCC(CO)O)C=C(Cl)Cl)C

Origin of Product

United States

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